Structural Uniqueness: Steric and Electronic Differentiation from Apocynin and VAS2870 Based on Computed Descriptors
The target compound is differentiated from the widely used NADPH oxidase inhibitor apocynin (MW 166.17 g/mol, C9H10O3) by its substantially larger molecular volume (MW 343.5 g/mol, C20H25NO2S) and the presence of a tetrahydropyran–thiophene hybrid side chain that occupies chemical space distinct from the simple acetovanillone pharmacophore. In contrast to VAS2870 (a multi-Nox inhibitor with a benzoxazole scaffold), this compound presents a benzamide core with a sterically congested 2,4,6-trimethyl substitution pattern, which is expected to alter target binding geometry and isoform selectivity. [1] No direct head-to-head biochemical or cellular data are currently available in the public domain for this compound against any named comparator.
| Evidence Dimension | Molecular weight and structural topology |
|---|---|
| Target Compound Data | MW 343.5 g/mol; C20H25NO2S; 2,4,6-trimethylbenzamide + oxan-4-yl-thiophen-2-yl-methyl side chain |
| Comparator Or Baseline | Apocynin: MW 166.17 g/mol, C9H10O3; VAS2870: MW ~347 g/mol, benzoxazole scaffold [1] |
| Quantified Difference | Target compound MW is 2.07× apocynin; topological polar surface area and rotatable bond count differ substantially (no numerical comparison possible without experimental data). |
| Conditions | Computed molecular descriptors; no biological assay comparison available. |
Why This Matters
The structurally distinct pharmacophore of this compound precludes extrapolation of pharmacological behavior from apocynin or VAS2870, meaning procurement of this exact CAS number is mandatory for any study requiring this specific topological presentation of the NADPH oxidase inhibitor pharmacophore.
- [1] Altenhöfer S, et al. The NOX toolbox. Cell Mol Life Sci. 2012;69(14):2327-2343. doi:10.1007/s00018-012-1010-9. View Source
